molecular formula C16H22O2 B3023754 Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone CAS No. 898774-34-0

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Cat. No.: B3023754
CAS No.: 898774-34-0
M. Wt: 246.34 g/mol
InChI Key: IOPARXCZCIGMDN-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone is a chemical compound belonging to the family of ketones. It has the molecular formula C16H22O2 and a molecular weight of 246.34 g/mol. This compound is characterized by a cyclohexyl group attached to a 2-(2-methoxyphenyl)ethyl ketone structure, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

The synthesis of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 2-(2-methoxyphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .

Scientific Research Applications

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development, may utilize this compound.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone can be compared with other similar compounds such as:

    Cyclohexyl phenyl ketone: Lacks the methoxy group, which may result in different reactivity and applications.

    2-(2-methoxyphenyl)ethyl ketone: Lacks the cyclohexyl group, affecting its physical and chemical properties.

    Cyclohexyl 2-phenylethyl ketone: Similar structure but without the methoxy group, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPARXCZCIGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644209
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-34-0
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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